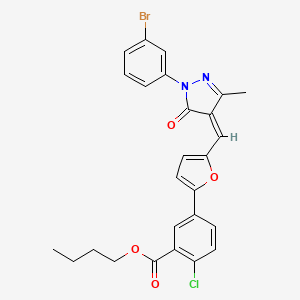![molecular formula C24H18F3N5OS B11693265 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11693265.png)
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-[(4,5-diphényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-(trifluorométhyl)phényl]méthylidène}acétohydrazide est un composé organique complexe qui présente un cycle 1,2,4-triazole, un groupe trifluorométhyle et une fraction hydrazide
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-[(4,5-diphényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-(trifluorométhyl)phényl]méthylidène}acétohydrazide implique généralement plusieurs étapes. Une approche courante commence par la préparation du 4,5-diphényl-1,2,4-triazole-3-thiol, qui est ensuite alkylé en utilisant un acétal halogéné et du carbonate de césium . L'intermédiaire résultant subit une déprotection d'acétal en utilisant de l'acide formique pour produire le composé souhaité .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, les principes généraux de la synthèse organique à grande échelle s'appliquent. Il s'agit notamment d'optimiser les conditions de réaction pour le rendement et la pureté, d'utiliser des réactifs rentables et d'assurer la sécurité et la conformité environnementale.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-[(4,5-diphényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-(trifluorométhyl)phényl]méthylidène}acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : l'atome de soufre dans le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : la fraction hydrazide peut être réduite pour former les amines correspondantes.
Substitution : le groupe trifluorométhyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) sont couramment utilisés.
Réduction : des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont efficaces.
Substitution : des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent des sulfoxydes, des sulfones, des amines et des dérivés substitués, selon les conditions de réaction et les réactifs spécifiques utilisés.
Applications de la recherche scientifique
Le 2-[(4,5-diphényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-(trifluorométhyl)phényl]méthylidène}acétohydrazide a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber la prolifération cellulaire et à induire l'apoptose dans les cellules cancéreuses.
Science des matériaux : Les caractéristiques structurelles uniques du composé en font un candidat pour une utilisation dans les diodes électroluminescentes organiques (OLED) et autres matériaux électroniques.
Synthèse organique : Il sert d'intermédiaire polyvalent dans la synthèse de molécules plus complexes, en particulier celles ayant une activité biologique.
Mécanisme d'action
Le mécanisme d'action du 2-[(4,5-diphényl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-(trifluorométhyl)phényl]méthylidène}acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Dans les applications médicales, on pense qu'il inhibe des enzymes ou des protéines clés impliquées dans les voies de prolifération cellulaire, conduisant à l'apoptose . Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Materials Science: The compound’s unique structural features make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly those with biological activity.
Mécanisme D'action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit key enzymes or proteins involved in cell proliferation pathways, leading to apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C24H18F3N5OS |
|---|---|
Poids moléculaire |
481.5 g/mol |
Nom IUPAC |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C24H18F3N5OS/c25-24(26,27)20-14-8-7-11-18(20)15-28-29-21(33)16-34-23-31-30-22(17-9-3-1-4-10-17)32(23)19-12-5-2-6-13-19/h1-15H,16H2,(H,29,33)/b28-15+ |
Clé InChI |
JRCUOGIOLILMOU-RWPZCVJISA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(furan-2-ylmethyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11693182.png)


![8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11693185.png)
![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693186.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol](/img/structure/B11693191.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11693197.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B11693198.png)


![2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11693236.png)

![2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11693253.png)

